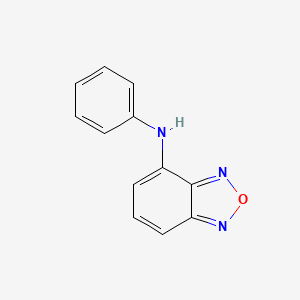

N-phenyl-2,1,3-benzoxadiazol-4-amine

説明

N-phenyl-2,1,3-benzoxadiazol-4-amine is a heterocyclic compound featuring a benzoxadiazole core substituted with a phenylamine group at the 4-position. The benzoxadiazole scaffold (also known as benzofurazan) is notable for its electron-deficient aromatic system, which facilitates diverse chemical modifications and interactions with biological targets.

The compound’s unsubstituted phenyl group distinguishes it from nitro- or alkyl-modified derivatives, which are more commonly studied for biological applications. Its molecular formula is C₁₂H₉N₃O (MW: 211.22 g/mol), and its planar structure may allow π-π stacking interactions in supramolecular or protein-binding contexts.

特性

IUPAC Name |

N-phenyl-2,1,3-benzoxadiazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c1-2-5-9(6-3-1)13-10-7-4-8-11-12(10)15-16-14-11/h1-8,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBQOJFDUJFIVKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC3=NON=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Table 1: Key Structural and Functional Differences

Anticancer Agents

- S764609/10074-G5: This nitro-substituted derivative inhibits the MXD3 and MYC oncogenic pathways. It demonstrated robust binding to MXD3 in silico and suppressed tumor growth in vitro.

- N-phenyl-2,1,3-benzoxadiazol-4-amine: No direct anticancer data are reported, but its structural simplicity makes it a candidate for further derivatization.

Fluorescent Probes

Enzymatic and Chirality Studies

- N-(4-Methoxyphenylmethyl)-7-nitro-2,1,3-benzoxadiazol-4-amine : Exhibits enantioselectivity in reductions mediated by fungal enzymes, highlighting its utility in asymmetric synthesis .

Physicochemical Properties

- Nitro Substituents : Introduce strong electron-withdrawing effects, enhancing binding to hydrophobic pockets in proteins (e.g., MXD3’s cavity) .

- Alkyl Chains : Increase logP values, improving membrane permeability but reducing aqueous solubility (e.g., NBD-C16 vs. S764609) .

- Methoxy/Fluoro Groups : Modulate electronic properties and metabolic stability. For instance, the 2-methoxyphenyl group in may reduce oxidative metabolism.

Challenges and Limitations

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。